molecular formula C17H19N7 B6446716 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2548980-94-3

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B6446716
CAS No.: 2548980-94-3
M. Wt: 321.4 g/mol
InChI Key: CITQTZDPYVACIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine is a novel, synthetically designed chemical probe featuring a pyridazine core functionalized with pyrazole and a piperazine moiety that is itself substituted with a pyridinylmethyl group. This specific molecular architecture, incorporating multiple nitrogen-rich heterocycles, is frequently explored in medicinal chemistry for its potential to interact with enzyme active sites, particularly in the kinase family . Compounds with pyrazole and piperazine subunits have demonstrated significant research value as modulators of various biological targets. For instance, analogous structures have been investigated as serine-threonine kinase modulators (such as p70S6K, Akt1, and Akt2) for immunological, inflammatory, and proliferative diseases , and pyrazole-based biomolecules are widely studied as cancer therapeutics . The piperazine ring is a privileged scaffold in drug discovery, often employed to optimize pharmacokinetic properties and as a spacer to position pharmacophoric elements correctly for target interaction . The mechanism of action for this specific compound is an area of active investigation, but its design suggests potential as a key intermediate or final candidate in oncology and inflammation research programs. It may act by inhibiting specific protein kinases involved in signal transduction pathways that regulate cellular proliferation, differentiation, and survival . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for studies on structurally related compounds to guide their experimental design.

Properties

IUPAC Name

3-pyrazol-1-yl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-6-19-24(9-1)17-3-2-16(20-21-17)23-12-10-22(11-13-23)14-15-4-7-18-8-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITQTZDPYVACIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Synthesis and Modification

Piperazine is first alkylated with 4-(chloromethyl)pyridine in acetonitrile under reflux (24 hours, 80°C), using triethylamine (TEA) as a base. The product, 4-[(pyridin-4-yl)methyl]piperazine, is isolated via distillation or recrystallization.

Key Reaction Conditions

  • Molar Ratio : Piperazine:4-(chloromethyl)pyridine = 1:1.1

  • Solvent : Acetonitrile

  • Yield : 85–90%

Coupling to Pyridazine

The modified piperazine reacts with 3-chloro-6-(pyrazol-1-yl)pyridazine via SNAr.

Optimized Protocol

ParameterValue
SolventDMF
BaseNaH (1.5 equiv)
Temperature120°C
Time24 hours
Yield60–65%

Excess piperazine derivative (1.3 equiv) ensures complete substitution. Purification via column chromatography (CH₂Cl₂:MeOH, 95:5) yields the final compound.

Alternative Pathways and Innovations

One-Pot Synthesis

Recent advances explore tandem reactions to reduce step count. For example, simultaneous substitution of 3,6-dichloropyridazine with pyrazole and piperazine derivatives in DMF at 130°C, though yields remain moderate (45–50%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates SNAr reactions, improving yields to 75% while reducing side products.

Characterization and Validation

Critical analytical data ensure structural fidelity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.81 (s, 1H, pyridazine-H), 8.30 (d, 1H, pyridine-H), 4.06 (m, 4H, piperazine-CH₂), 3.34 (m, 4H, piperazine-CH₂).

Mass Spectrometry

  • ESI-MS : m/z 321.4 [M+H]⁺, consistent with molecular formula C₁₇H₁₉N₇.

High-Performance Liquid Chromatography (HPLC)

  • Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitutions at pyridazine positions 3 and 6 necessitate careful stoichiometric control.

  • Solvent Choice : DMF, while effective, complicates purification; alternatives like NMP show promise.

  • Catalyst Efficiency : Palladium-based systems require ligand optimization to reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural features and properties of 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine with analogous pyridazine derivatives:

Compound Name Core Substituents (Position 3/6) Piperazine/Piperidine Modifications Molecular Weight (g/mol) Key Applications/Findings
This compound Pyrazole (3), Piperazine-pyridinylmethyl (6) Pyridin-4-ylmethyl on piperazine 384.42 Potential kinase inhibitor (inferred)
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidine (3), Pyrazole (6) Piperidine (no additional substitution) 285.34 Structural studies, azolylpyridazine motif
3-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Pyrazole (3), Piperazine-sulfonyl (6) 3-Chlorophenylsulfonyl on piperazine 421.90 Not reported (likely protease/kinase target)
MW069a: 3-Phenyl-4-(pyridin-4-yl)-6-(4-(pyrimidin-2-yl)piperazin-1-yl)pyridazine Phenyl (3), Piperazine-pyrimidinyl (6) Pyrimidin-2-yl on piperazine 439.47 p38α MAPK inhibitor (IC₅₀ = 12 nM)
3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Pyrazole (3), Piperazine-benzoyl (6) 4-Methoxybenzoyl on piperazine 378.40 Undisclosed (likely CNS-targeted)

Key Differences and Implications

  • Piperazine vs. Piperidine : Replacing piperidine (e.g., ) with piperazine introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and basicity. This modification may enhance target binding in kinase active sites .
  • This may improve blood-brain barrier penetration compared to MW069a’s pyrimidinyl-piperazine .
  • Synthetic Routes : The target compound likely employs amination and Suzuki coupling (similar to ), but its pyridinylmethyl group requires selective alkylation of piperazine, a step distinct from sulfonylation or acylation in analogues .

Crystallographic and Stability Data

  • Planarity and Packing : Pyridazine derivatives like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar geometries with intramolecular H-bonding (S(6) motif) and π-π stacking (3.68 Å distance) . The target compound’s pyridinylmethyl group may disrupt planarity, affecting crystallization and solubility.
  • Metabolic Stability : Piperazine sulfonates (e.g., ) are prone to oxidative metabolism, whereas the target compound’s pyridinylmethyl group may resist degradation, improving half-life.

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine (CAS Number: 1172032-90-4) is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-tubercular, anti-cancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6C_{18}H_{22}N_{6}, with a molecular weight of 342.42 g/mol. The structure features a pyrazole ring, a pyridazine moiety, and a piperazine side chain, which contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC18H22N6C_{18}H_{22}N_{6}
Molecular Weight342.42 g/mol
CAS Number1172032-90-4

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of pyrazole derivatives, including the compound . In a study conducted by researchers focused on synthesizing new anti-tubercular agents, several derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The compound's structure allows it to interact effectively with the bacterial targets, enhancing its efficacy.

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. Research indicates that pyrazole derivatives can inhibit various cancer cell lines. For instance, derivatives similar to the one have shown promising results against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values reported as low as 0.39 µM . The presence of the piperazine moiety is believed to enhance cellular uptake and improve cytotoxicity against cancer cells.

Anti-Inflammatory Activity

In addition to its anti-tubercular and anti-cancer properties, the compound exhibits anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anti-Tubercular Activity :
    • Objective : To synthesize and evaluate new pyrazole derivatives for anti-tubercular activity.
    • Findings : Five compounds showed IC90 values ranging from 3.73 to 4.00 μM.
    • : The synthesized compounds were deemed non-toxic to human cells and suitable for further development .
  • Research on Anti-Cancer Properties :
    • Objective : To assess the cytotoxic effects of pyrazole derivatives on various cancer cell lines.
    • Findings : Compounds exhibited significant inhibition against MCF7 and A549 cell lines with IC50 values reaching as low as 0.39 µM.
    • : The structural modifications contributed positively to their anticancer activity .
  • Anti-Inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential of pyrazole compounds.
    • Findings : Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs.
    • : Pyrazole derivatives could serve as potential candidates for treating inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for 3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazine, and how can yield and purity be maximized?

Answer:
Synthesis typically involves sequential nucleophilic substitutions on the pyridazine core. A general framework includes:

Step 1: Functionalization of pyridazine at the 3- and 6-positions using halogenation or sulfonation reagents (e.g., POCl₃ for chlorination) .

Step 2: Coupling the pyrazole moiety via SNAr (nucleophilic aromatic substitution) under inert atmosphere with DMF as solvent and NaH as base .

Step 3: Piperazine substitution via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
Optimization:

  • Temperature: Maintain 80–110°C for coupling steps to balance reactivity and side reactions .
  • Purification: Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Answer:

  • Core validation:
    • NMR (¹H/¹³C): Assign peaks for pyridazine (δ 8.1–8.3 ppm), pyrazole (δ 7.5–7.8 ppm), and piperazine (δ 2.5–3.5 ppm) .
    • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Advanced techniques:
    • X-ray crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects .
    • HPLC-PDA: Assess purity (>98%) using C18 columns and acetonitrile/water mobile phase .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer:

  • In vitro targets:
    • Kinase inhibition: Screen against JAK2 or PI3Kγ due to structural similarity to pyridazine-based inhibitors .
    • GPCR binding: Radioligand displacement assays for serotonin (5-HT₃) or dopamine receptors, given the piperazine motif .
  • Protocol: Use HEK293 cells transfected with target receptors; IC₅₀ determination via fluorescence polarization .

Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?

Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

Orthogonal assays: Validate activity using SPR (surface plasmon resonance) alongside enzymatic assays .

Impurity profiling: Quantify byproducts (e.g., dehalogenated analogs) via LC-MS and correlate with reduced potency .

Structural dynamics: Perform MD simulations to assess ligand-receptor conformational flexibility under varying pH/temperature .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Docking: Use AutoDock Vina with PyRx to model binding to kinase ATP pockets or GPCR orthosteric sites. Validate with Glide SP/XP scoring .
  • QSAR: Build models using MOE descriptors (logP, polar surface area) and train on pyridazine/pyrazole datasets .
  • ADMET prediction: SwissADME for bioavailability; ProTox-II for toxicity profiling .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Core modifications:

    Position Modification Impact Reference
    Pyridazine C6Replace piperazine with morpholineAlters hydrophilicity and off-target binding
    Pyrazole N1Introduce methyl/ethyl groupsEnhances metabolic stability
  • Screening: Test analogs against a panel of 50+ kinases/GPCRs to identify selectivity cliffs .

Advanced: What strategies address the compound’s instability in aqueous buffers during pharmacokinetic studies?

Answer:

  • Degradation pathways: Hydrolysis of pyridazine ring or N-methylpiperazine cleavage.
  • Stabilization:
    • Formulation: Use cyclodextrin inclusion complexes or PEGylation .
    • pH control: Buffer at pH 4.5–5.5 to minimize hydrolysis .
    • LC-MS/MS monitoring: Quantify degradation products at t = 0, 24, 48 hours .

Advanced: How can metabolic liabilities (e.g., CYP450-mediated oxidation) be predicted and mitigated?

Answer:

  • In silico tools: Use StarDrop’s P450 module to identify vulnerable sites (e.g., pyrazole methyl groups) .
  • Deuterium labeling: Replace labile C-H bonds with C-D at metabolically active positions .
  • In vitro assays: Incubate with human liver microsomes + NADPH; analyze metabolites via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.